Désacétylanisomycine

Vue d'ensemble

Description

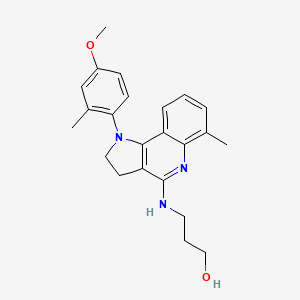

La deacétylanisomycine est un dérivé de l'anisomycine, un antibiotique pyrrolidinique isolé à partir d'espèces de Streptomyces. Elle a la formule empirique C12H17NO3 et est connue pour ses diverses activités biologiques, notamment ses propriétés antipaludiques et anticancéreuses .

Applications De Recherche Scientifique

La deacétylanisomycine a plusieurs applications en recherche scientifique :

Chimie : Elle est utilisée comme élément de construction dans la synthèse d'autres molécules complexes.

Biologie : Elle sert d'outil pour étudier la synthèse des protéines et son inhibition.

Médecine : Elle a montré un potentiel en tant qu'agent antipaludique et anticancéreux.

5. Mécanisme d'action

La deacétylanisomycine est un puissant régulateur de croissance chez les plantes et un dérivé inactif de l'anisomycine. L'anisomycine est connue pour inhiber la synthèse des protéines en ciblant le ribosome et en interférant avec le processus de traduction . La deacétylanisomycine exerce probablement ses effets par des mécanismes similaires, bien que ses cibles moléculaires et ses voies spécifiques puissent varier.

Composés similaires :

Anisomycine : Le composé parent, connu pour son inhibition de la synthèse des protéines.

Alcaloides polyhydroxylés : Composés présentant des motifs structuraux et des activités biologiques similaires.

Autres dérivés pyrrolidiniques : Composés présentant des structures de base similaires mais des groupes fonctionnels différents.

Unicité : La deacétylanisomycine est unique en raison de ses modifications structurales spécifiques, qui confèrent des activités biologiques et une réactivité chimique distinctes. Sa synthèse stéréosélective et sa capacité à subir diverses réactions chimiques en font un composé précieux dans la recherche et les applications industrielles .

Mécanisme D'action

Target of Action

Deacetylanisomycin is a derivative of Anisomycin , which is a potent protein synthesis inhibitor . Anisomycin interferes with protein and DNA synthesis by inhibiting peptidyl transferase or the 80S ribosome system . Therefore, the primary targets of Deacetylanisomycin are likely to be similar to those of Anisomycin, primarily the protein synthesis machinery in cells.

Mode of Action

Anisomycin acts by inhibiting peptidyl transferase, thereby disrupting protein synthesis . It is plausible that Deacetylanisomycin interacts with its targets in a similar manner, but without the inhibitory effect.

Biochemical Pathways

Anisomycin can activate stress-activated protein kinases, MAP kinase, and other signal transduction pathways

Pharmacokinetics

It is known that anisomycin, from which deacetylanisomycin is derived, exhibits high instability under certain conditions

Result of Action

Deacetylanisomycin has been found to have antimalarial and anticancer activity . It inhibits the growth of the P. falciparum strains K1 and T9-96 in vitro . Additionally, Deacetylanisomycin is cytotoxic to LU99 lung carcinoma and MCF-7 breast cancer cells . These results suggest that Deacetylanisomycin has significant molecular and cellular effects, although the exact mechanisms remain to be elucidated.

Action Environment

It is known that anisomycin exhibits high instability under alkaline and thermal conditions This suggests that the stability and efficacy of Deacetylanisomycin may also be influenced by environmental factors such as pH and temperature

Analyse Biochimique

Biochemical Properties

Deacetylanisomycin plays a significant role in biochemical reactions, particularly in inhibiting protein synthesis. It interacts with ribosomes, the molecular machines responsible for protein synthesis, by binding to the peptidyl transferase center of the 80S ribosome system . This interaction inhibits the elongation step of protein synthesis, thereby preventing the formation of new proteins. Deacetylanisomycin also interacts with enzymes such as peptidyl transferase, which is crucial for its inhibitory action on protein synthesis .

Cellular Effects

Deacetylanisomycin has profound effects on various types of cells and cellular processes. It is cytotoxic to certain cancer cell lines, including LU99 lung carcinoma and MCF-7 breast cancer cells . The compound influences cell function by inhibiting protein synthesis, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. For instance, in Aplysia sensory neurons, deacetylanisomycin blocks the structural remodeling induced by cyclic AMP (cAMP), highlighting its impact on cell signaling and structural changes .

Molecular Mechanism

At the molecular level, deacetylanisomycin exerts its effects primarily through the inhibition of protein synthesis. It binds to the peptidyl transferase center of the ribosome, preventing the addition of new amino acids to the growing polypeptide chain . This inhibition leads to a decrease in protein synthesis, which can affect various cellular processes, including cell growth and division. Additionally, deacetylanisomycin has been shown to activate stress-activated protein kinases and MAP kinase pathways, further influencing cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of deacetylanisomycin can change over time. The compound is relatively stable and can exert its inhibitory effects on protein synthesis for extended periods. Its degradation and long-term effects on cellular function have been observed in in vitro studies. For example, in Aplysia sensory neurons, the requirement for protein synthesis inhibition by deacetylanisomycin extends for several hours after the initial exposure . This suggests that the compound’s effects are sustained over time, leading to prolonged changes in cellular function.

Dosage Effects in Animal Models

The effects of deacetylanisomycin vary with different dosages in animal models. At lower doses, the compound effectively inhibits protein synthesis without causing significant toxicity. At higher doses, deacetylanisomycin can exhibit toxic effects, including cytotoxicity in certain cell lines . In animal models, the threshold effects and toxicities observed at high doses highlight the importance of dosage optimization for therapeutic applications.

Metabolic Pathways

Deacetylanisomycin is involved in several metabolic pathways, particularly those related to protein synthesis inhibition. It interacts with enzymes such as peptidyl transferase and affects metabolic flux by inhibiting the production of new proteins . This inhibition can lead to changes in metabolite levels and overall cellular metabolism. Additionally, deacetylanisomycin’s role in activating stress-activated protein kinases and MAP kinase pathways further influences metabolic processes .

Transport and Distribution

Within cells and tissues, deacetylanisomycin is transported and distributed through various mechanisms. It can diffuse across cell membranes and interact with transporters and binding proteins that facilitate its localization within specific cellular compartments . The compound’s distribution is influenced by its physicochemical properties, including its solubility and molecular size . These properties determine its ability to reach target sites within cells and tissues.

Subcellular Localization

Deacetylanisomycin’s subcellular localization is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with ribosomes to inhibit protein synthesis . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, deacetylanisomycin’s interaction with ribosomes ensures its effective inhibition of protein synthesis within the cytoplasm .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La deacétylanisomycine peut être synthétisée selon plusieurs méthodes. Une méthode notable implique la synthèse stéréosélective à partir d'une nitrone dérivée du L-thréose. Ce procédé comprend six étapes et atteint un rendement global de 53,7 %. L'étape clé est l'addition nucléophile d'un dérivé de Grignard avec une sélectivité diastéréofaciale complète .

Une autre méthode implique l'addition de composés organolithium et de Grignard à la N,2-O-dibenzyl-L-thréose imine acétonide, suivie d'une cyclisation . Cette méthode est hautement thréo-sélective et efficace.

Méthodes de production industrielle : Les méthodes de production industrielle de la deacétylanisomycine ne sont pas largement documentées, mais elles suivent probablement des voies de synthèse similaires à celles utilisées en laboratoire, avec des optimisations pour l'échelle et l'efficacité.

Analyse Des Réactions Chimiques

Types de réactions : La deacétylanisomycine subit diverses réactions chimiques, notamment :

Oxydation : Elle peut être oxydée dans des conditions spécifiques pour former différents produits.

Réduction : Les réactions de réduction peuvent modifier ses groupes fonctionnels.

Substitution : Elle peut subir des réactions de substitution, en particulier impliquant ses groupes hydroxyle et méthoxy.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs comme le borohydrure de sodium et l'hydrure d'aluminium et de lithium sont souvent utilisés.

Substitution : Des réactifs tels que les halogènes et les agents alkylants sont utilisés pour les réactions de substitution.

Produits majeurs : Les produits majeurs formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de divers dérivés oxydés, tandis que la réduction peut produire différentes formes réduites du composé.

Comparaison Avec Des Composés Similaires

Anisomycin: The parent compound, known for its protein synthesis inhibition.

Polyhydroxylated Alkaloids: Compounds with similar structural motifs and biological activities.

Other Pyrrolidine Derivatives: Compounds with similar core structures but different functional groups.

Uniqueness: Deacetylanisomycin is unique due to its specific structural modifications, which confer distinct biological activities and chemical reactivity. Its stereoselective synthesis and the ability to undergo various chemical reactions make it a valuable compound in research and industrial applications .

Propriétés

IUPAC Name |

(2R,3S,4S)-2-[(4-methoxyphenyl)methyl]pyrrolidine-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-16-9-4-2-8(3-5-9)6-10-12(15)11(14)7-13-10/h2-5,10-15H,6-7H2,1H3/t10-,11+,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMWAPBCLJQSOJX-WOPDTQHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2C(C(CN2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C[C@@H]2[C@@H]([C@H](CN2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40182238 | |

| Record name | Deacetylanisomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27958-06-1 | |

| Record name | Deacetylanisomycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027958061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deacetylanisomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEACETYLANISOMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97W54EY1WU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

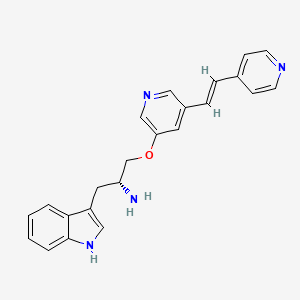

![N'-[4-[5-[4-[[Amino(pyridin-2-yl)methylidene]amino]-2-propan-2-yloxyphenyl]furan-2-yl]-3-propan-2-yloxyphenyl]pyridine-2-carboximidamide](/img/structure/B1669854.png)

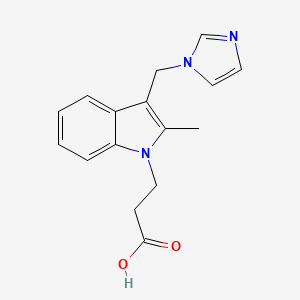

![2-[5-[2-[5-ethyl-2-(4-methoxyphenyl)-1,3-oxazol-4-yl]ethoxy]-2,3-dihydro-1H-inden-1-yl]acetic acid](/img/structure/B1669856.png)

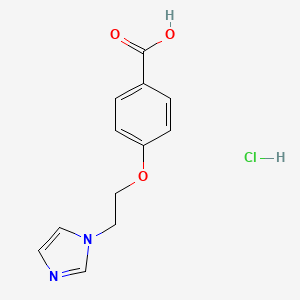

![7H-Dibenzo[c,g]carbazole](/img/structure/B1669859.png)

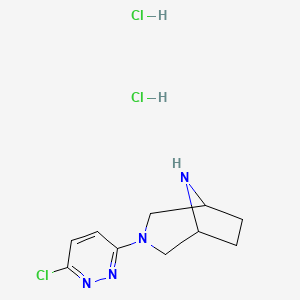

![3-(6-Chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1669864.png)

![3-(6-Chloropyridazin-3-yl)-3,8-diazabicyclo[3.2.1]octane](/img/structure/B1669865.png)